2-Chloro-3-fluorophenol
Overview
Description
2-Chloro-3-fluorophenol (2-CFP) is an organic compound belonging to the phenol family. It is a colorless to yellow-brown crystalline solid with a melting point of 65-66°C. 2-CFP is an important intermediate in the production of several pharmaceuticals and is used in the synthesis of a variety of organic compounds. It is also used as a starting material for the synthesis of chiral compounds.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Fluoroform (CHF3), an inexpensive and non-toxic gas, has been utilized as a difluorocarbene source to convert phenols into their difluoromethoxy derivatives, demonstrating the potential of halogenated phenols in synthesizing complex organic molecules (Thomoson & Dolbier, 2013). This illustrates the role of chloro-fluorophenols in developing novel chemical transformations.
Environmental Science Applications
Research on fluorophenols, closely related to chloro-fluorophenols, has led to advancements in environmental monitoring and remediation. For instance, the sequestration of fluorinated analogs of chlorophenols by aquatic plants was analyzed using nuclear magnetic resonance (NMR), highlighting the potential of these compounds in studying pollutant dynamics in aquatic systems (Tront & Saunders, 2007).
Biological Applications
The enzymatic oxidation of fluorophenols by tyrosinase has been studied, revealing insights into the enzymatic reaction mechanisms and the polymerization process of these compounds. Such studies are crucial for understanding biotransformation processes and designing enzymatic systems for synthetic applications (Battaini et al., 2002).
Materials Science
Iron(III) phthalocyanine supported on a spongin scaffold demonstrated high efficiency in the degradation of halophenols, including chlorophenol and fluorophenol. This study showcases the application of chloro-fluorophenols in developing advanced materials for environmental remediation (Norman et al., 2018).
Photophysical and Photocatalytic Studies
Design and synthesis of water-soluble chlorins for biological applications, where chloro-fluorophenols could serve as intermediate substrates, indicate the relevance of these compounds in preparing fluorophores and photosensitizers with high water solubility and favorable photophysical properties (Borbas et al., 2008).
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chlorine and fluorine atoms on the phenolic ring of 2-Chloro-3-fluorophenol may influence these interactions, potentially altering the compound’s activity.
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways, often through their interactions with enzymes and proteins .
Pharmacokinetics
Phenolic compounds, in general, are known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular levels, often related to their antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other compounds can influence the compound’s bioavailability and interactions with its targets .
properties
IUPAC Name |
2-chloro-3-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENEZQWQPFHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458625 | |
Record name | 2-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
863870-86-4 | |
Record name | 2-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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